Human GLP-1-(7-36)-amide Acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Human GLP-1 (7-36a) is a peptide hormone that is secreted into the bloodstream in response to glucose, fatty acids, insulin, leptin, gastrin-releasing peptide, cholinergic transmitters, beta-adrenergic transmitters, and peptidergic transmitters . It is also known as Glucagon-like peptide-1 .

Synthesis Analysis

GLP-1 receptor agonists have shown to effectively lower haemoglobin A 1c and fasting plasma glucose concentrations . The production process and scale can strongly impact the physical stability of the products . Different manufacturing processes can affect the chemical/physical stability and impurity profile, which may impact immunogenicity .Molecular Structure Analysis

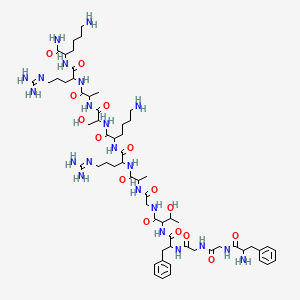

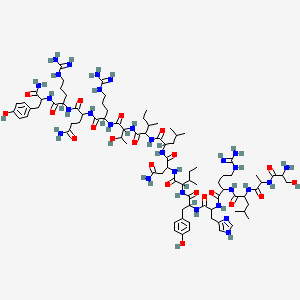

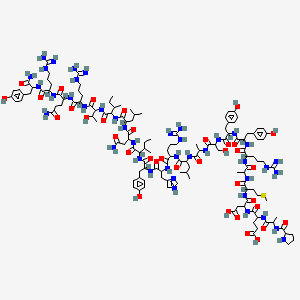

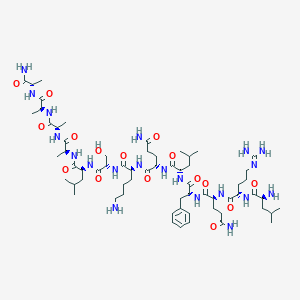

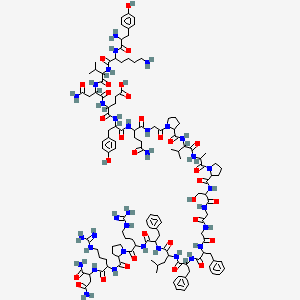

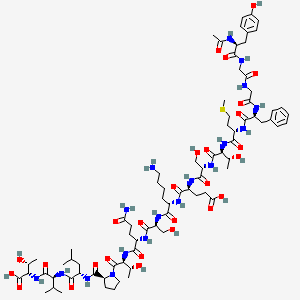

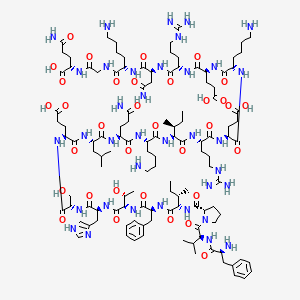

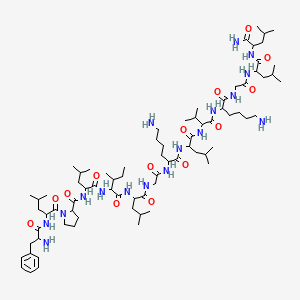

The molecular structure of GLP-1 (7-36a) is similar to that of GLP-1, but with two amino acid substitutions (Aib8, Arg34) and is derivatised at Lys26 with C18 diacids via a γGlu-2xOEG linker . The peptides are analogues of human GLP-1 (7-36) .Chemical Reactions Analysis

GLP-1 receptor agonists have shown to effectively lower haemoglobin A 1c and fasting plasma glucose concentrations . They also have significant effects on glycaemic control .Physical And Chemical Properties Analysis

GLP-1 (7-36a) is released by intestinal EECs after the ingestion of food, especially meals rich in fat and proteins . It is largely metabolized by the enzyme peptidyl-glycine α-amidating monooxygenase (PAM) into the equally active GLP-1(7-36) NH2 .Wissenschaftliche Forschungsanwendungen

Metabolic and Weight Management

Human GLP-1-(7-36)-amide acetate plays a pivotal role in metabolic regulation and weight management. Studies have shown its potential in modifying metabolic pathways, suggesting its significance beyond traditional therapeutic uses. For instance, GLP-1 analogs, including Human GLP-1-(7-36)-amide acetate, have demonstrated efficacy in reducing body weight by modulating food intake and increasing basal energy expenditure, highlighting their potential in treating diabetic and non-diabetic overweight or obese individuals (Gao et al., 2020). Furthermore, the peptide has shown promise in improving glucose tolerance and managing obesity, underpinning its therapeutic significance in metabolic diseases (Li et al., 2019).

Modulation of Gastrointestinal Motility

Human GLP-1-(7-36)-amide acetate has been found to modulate gastrointestinal motility, which is crucial for maintaining digestive health and managing metabolic disorders. Research indicates that physiological plasma concentrations of GLP-1 can inhibit human postprandial motility through mechanisms involving myenteric neurons, elucidating its role in gastrointestinal relaxation and its potential therapeutic implications (Halim et al., 2018).

Bone Health

Emerging research suggests a link between Human GLP-1-(7-36)-amide acetate and bone health. A study demonstrated the acute inhibitory effect of GLP-1 on bone resorption markers in humans, indicating that GLP-1 receptor agonists might play a role in the gut–bone axis. This finding opens new avenues for understanding the broader physiological effects of GLP-1 and its potential in managing bone health (Nissen et al., 2019).

Cardiovascular Health

GLP-1 has also been implicated in cardiovascular health, with research exploring its role in cardioprotection and myocardial function. Although studies have yielded mixed results, the exploration of GLP-1 in this domain underscores its potential impact on cardiovascular health and the need for further investigation (Giblett et al., 2018).

Bioconjugation for Drug Delivery

The development and optimization of chemistries to produce alkyne-modified GLP-1 analogs are underway to enhance drug delivery properties. This research focuses on modifying specific sites of the GLP-1 molecule to create libraries that can be rapidly and efficiently conjugated to other components, potentially leading to improved treatments for type 2 diabetes or obesity (Alavi et al., 2020).

Wirkmechanismus

GLP-1 receptor agonists promote strategic changes in the pathophysiological pathway of T2D and improve the secretion of glucagon and insulin, which results in a reduction in blood glucose levels and the promotion of weight loss . They also act as a neurotransmitter responsible for signaling satiety via the brainstem-hypothalamus .

Safety and Hazards

Zukünftige Richtungen

Oral semaglutide, a glucagon-like peptide 1 receptor agonist, effectively reduces glycated hemoglobin (HbA1c) levels and body weight in a broad spectrum of patients with T2D and shows cardiovascular safety . It broadens therapy options and facilitates the adoption of earlier GLP-1 RA treatment once T2D patients present low rates of treatment discontinuation .

Eigenschaften

CAS-Nummer |

1119517-19-9 |

|---|---|

Produktname |

Human GLP-1-(7-36)-amide Acetate |

Molekularformel |

C₁₄₉H₂₂₆N₄₀O₄₅.xC₂H₄O₂ |

Sequenz |

One Letter Code: HAEGTFTSDVSSYLEGQAAKEFIAWLVKGRNH2 |

Synonyme |

Human GLP-1-(7-36)-amide Acetate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.